molecular formula C20H32ClNO4 B2973307 Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride CAS No. 1215777-06-2

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2973307
CAS No.: 1215777-06-2
M. Wt: 385.93
InChI Key: UXQXPILHKHYMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a synthetic piperidine derivative characterized by a hydroxypropylphenoxy side chain and an ethyl ester group at the piperidine-4-carboxylate position. Its structure includes a 2-isopropylphenoxy substituent, which distinguishes it from related compounds. The compound is supplied by multiple global vendors, including Dalian Richfortune Chemicals and Apex Scientific Inc., reflecting its relevance in pharmaceutical and chemical research .

Properties

IUPAC Name

ethyl 1-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-4-24-20(23)16-9-11-21(12-10-16)13-17(22)14-25-19-8-6-5-7-18(19)15(2)3;/h5-8,15-17,22H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXPILHKHYMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC=C2C(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine-4-carboxylic acid with 2-isopropylphenol and subsequent esterification with ethanol. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is widely used in scientific research due to its unique properties. It is employed in the development of new drugs, particularly in the field of pharmacology, where it serves as a building block for various pharmaceutical compounds. Additionally, it is used in organic synthesis to create complex molecules with potential biological activity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride

  • Structural Difference: The phenoxy substituent is 3-methoxy instead of 2-isopropyl.

1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

  • Structural Difference: Replaces the ethyl ester with a quinolin-3-yl group and substitutes 2-isopropylphenoxy with naphthalen-2-yloxy.
  • Functional Impact: The naphthyl and quinolinyl groups confer aromatic bulk, enhancing interactions with hydrophobic receptor pockets.

Anileridine (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride)

  • Structural Difference : Features a 3-phenylpropyl chain and a phenyl group at the piperidine-4-position.
  • Functional Impact: Anileridine is an opioid analgesic, indicating that modifications to the hydroxypropyl and aromatic substituents (e.g., 2-isopropylphenoxy vs. phenylpropyl) critically influence pharmacological activity. The target compound’s isopropylphenoxy group may reduce opioid receptor affinity compared to Anileridine’s phenyl groups .

1-(2-[2,4-difluorophenyl]-2-hydroxy-3-[1H-1,2,4-triazol-1-yl]propyl)piperidin-4-yl-2-phenylacetate

  • Structural Difference: Incorporates a triazole ring and difluorophenyl group instead of isopropylphenoxy.
  • Fluorine atoms enhance metabolic stability, a feature absent in the target compound .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate HCl 2-isopropylphenoxy, ethyl ester ~437.93 (calc.) Under investigation; supplier availability
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate HCl 3-methoxyphenoxy ~425.90 (calc.) Discontinued; synthesis challenges
Anileridine 3-phenylpropyl, 4-phenylpiperidine 434.97 Opioid analgesic
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalen-2-yloxy, quinolin-3-yl ~484.57 (calc.) No acute insulin secretion effects

Research Findings and Functional Insights

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related piperidine esters (e.g., hydrogenation with Raney nickel ), but its 2-isopropylphenoxy group may require specialized protection/deprotection steps.
  • Receptor Interactions: Analogous to Calhex-231 (a calcium-sensing receptor modulator), the hydroxypropylphenoxy chain in the target compound may mediate G-protein-coupled receptor (GPCR) interactions, albeit with selectivity modulated by the isopropyl group .
  • Metabolic Stability : Compared to fluorinated analogs , the absence of fluorine in the target compound may result in faster hepatic clearance, necessitating formulation optimization.

Biological Activity

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃ClN₂O₃
  • CAS Number : 849938-46-1

Structural Features

The compound features a piperidine ring, which is known for its biological activity, along with a hydroxy group and an isopropylphenoxy moiety that may influence its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter transporters. Studies indicate that compounds with similar structures exhibit high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in neuropharmacology.

Research Findings

  • Dopamine Transporter Inhibition :
    • Compounds structurally related to this compound have shown significant inhibition of DAT, with reported IC50 values in the nanomolar range. For instance, some derivatives demonstrated Ki values of 6.23 nM for DAT, indicating potent activity against dopamine reuptake .
  • Norepinephrine Transporter Activity :
    • Similar studies have reported moderate to high affinity for NET, which could imply potential uses in treating conditions like ADHD or depression where norepinephrine dysregulation is evident .
  • Serotonin Transporter Interaction :
    • The compound's interaction with the serotonin transporter (SERT) has been noted, albeit with lower affinity compared to DAT and NET. This suggests a selective profile that may reduce side effects associated with broader-spectrum antidepressants .

Case Studies

  • In Vivo Studies :
    Research involving animal models has demonstrated the pharmacokinetics of the compound, showing significant brain penetration and sustained activity over time. For example, a study using SPECT imaging indicated effective brain uptake of related compounds after modulation of P-glycoprotein (P-gp), which is crucial for drug delivery across the blood-brain barrier .
  • Comparative Analysis :
    A comparative study evaluated various piperidine derivatives, revealing that modifications such as the introduction of hydroxyl groups significantly enhanced DAT and NET binding affinities. This highlights the importance of structural modifications in optimizing biological activity .

Affinity Comparison for Transporters

Compound NameDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Ethyl 1-(...6.237.56456
Related Compound A5.008.00400
Related Compound B10.0012.00300

Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityHigh
Half-life~4 hours
Peak Plasma Concentration~2 hours post-administration

Q & A

Q. What synthetic strategies are recommended for synthesizing Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride, and how can reaction yields be optimized?

A stepwise synthetic approach is advised, leveraging coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. Post-coupling, hydrazine hydrate treatment in ethanol can yield intermediates. Reaction yield optimization requires precise stoichiometric ratios of coupling agents (1.2–1.5 equivalents), controlled temperatures (0–25°C), and inert atmospheres. Crystallization from ethyl acetate or alcohol/water mixtures enhances purity .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Key techniques include:

  • IR spectroscopy to identify hydroxyl, ester, and aromatic functional groups.
  • Chloride ion titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide) to confirm hydrochloride content (98.0–102.0% purity) .
  • HPLC using methanol/sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess impurities.
  • NMR and high-resolution mass spectrometry (HRMS) for structural elucidation .

Q. How should the compound be stored to maintain stability?

Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Desiccants like silica gel are recommended to prevent hydrolysis of the ester or hydrochloride moieties. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can validate shelf life .

Advanced Research Questions

Q. How can researchers investigate receptor-binding specificity, particularly for serotonin receptors like 5-HT1F?

  • Radioligand binding assays : Use [³H]LSD as a tracer to measure binding affinity (Ki) for 5-HT1F. Compare results against 5-HT1A and 5-HT2B to assess selectivity (e.g., Ki < 50 nM for 5-HT1F vs. >300 nM for off-target receptors) .
  • Functional cAMP assays : Transfect HEK293T cells with 5-HT1F and a cAMP GloSensor. Monitor Gi/o-coupled inhibition of cAMP production upon compound treatment. Validate specificity using 5-HT1A-negative controls .

Q. What methodologies resolve discrepancies in pharmacological activity data?

  • Orthogonal assays : Combine binding assays (Ki) with functional cAMP or β-arrestin recruitment assays to distinguish antagonism from nonspecific effects (e.g., luminescence interference at ≥3 μM) .
  • Batch-to-batch analysis : Compare purity (HPLC), stereochemistry (chiral chromatography), and salt content (titration) across synthetic batches to identify variability sources .

Q. How can metabolic stability and degradation pathways be evaluated?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and NADPH. Monitor degradation via LC-MS to calculate half-life (t½).
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Identify degradation products using HRMS .

Q. What strategies are effective for improving water solubility without compromising receptor affinity?

  • Salt formation : Explore alternative counterions (e.g., mesylate, citrate) to enhance solubility.
  • Prodrug design : Modify the ethyl ester to a phosphate ester for transient solubility, which is hydrolyzed in vivo to the active form. Validate via parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in binding affinity versus functional activity?

  • Receptor reserve analysis : Titrate receptor expression levels in cellular models to differentiate partial agonism from inverse agonism.
  • Allosteric modulation screening : Test if the compound alters endogenous ligand (e.g., serotonin) dose-response curves, suggesting allosteric effects .

Q. What steps validate the absence of off-target effects in vivo?

  • ShRNA knockdown : Silence 5-HT1F in beta cells and assess compound efficacy in glucose tolerance tests. Compare results with wild-type models to confirm target specificity .
  • Broad-spectrum GPCR profiling : Screen against a panel of 168 GPCRs using calcium flux or cAMP assays to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.